molecular formula C32H24N2 B119102 N,N'-Di(1-naphthyl)-4,4'-benzidine CAS No. 152670-41-2

N,N'-Di(1-naphthyl)-4,4'-benzidine

Cat. No.: B119102
CAS No.: 152670-41-2
M. Wt: 436.5 g/mol
InChI Key: SZDXPEWZZGNIBB-UHFFFAOYSA-N
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Description

N,N’-Di(1-naphthyl)-4,4’-benzidine: is an organic compound with the molecular formula C44H32N2 . It is known for its application in organic electronics, particularly as a hole-transport material in organic light-emitting diodes (OLEDs). This compound is characterized by its high thermal stability and excellent charge transport properties, making it a valuable material in the field of optoelectronics .

Mechanism of Action

Target of Action

N,N’-Di(1-naphthyl)-4,4’-benzidine, also known as NPB or NPD, is primarily used in organic light-emitting diodes (OLEDs) and other organic electronic devices . Its primary target is the hole transport layer of these devices .

Mode of Action

The compound acts as a hole transport material in OLEDs . It facilitates the movement of positive charges (holes) from the anode to the emissive layer of the device . The hole current in amorphous films of N,N’-Di(1-naphthyl)-4,4’-benzidine strongly depends on substrate temperature during vacuum deposition .

Biochemical Pathways

As a hole transport material, N,N’-Di(1-naphthyl)-4,4’-benzidine plays a crucial role in the operation of OLEDs. It is part of the charge transport pathway, facilitating the movement of charges to the emissive layer where they recombine with electrons to produce light .

Pharmacokinetics

It has a high thermal stability and density, which are beneficial for device longevity .

Result of Action

The result of N,N’-Di(1-naphthyl)-4,4’-benzidine’s action is the efficient operation of OLEDs. By transporting holes to the emissive layer, it enables the generation of light. The compound’s outstanding hole transport capability has made it a commonly used material in OLEDs .

Action Environment

The action of N,N’-Di(1-naphthyl)-4,4’-benzidine is influenced by environmental factors such as the substrate temperature during vacuum deposition. The hole current in amorphous films of the compound is highest at a substrate temperature value of around 275 K .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di(1-naphthyl)-4,4’-benzidine typically involves the reaction of 1-naphthylamine with benzidine derivatives under controlled conditions. The process often includes steps such as:

Industrial Production Methods: In industrial settings, the production of N,N’-Di(1-naphthyl)-4,4’-benzidine is carried out using large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The process involves similar steps as the laboratory synthesis but is optimized for scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: N,N’-Di(1-naphthyl)-4,4’-benzidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N’-Di(1-naphthyl)-4,4’-benzidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)benzidine
  • N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine
  • 4,4’-Bis(N-carbazolyl)-1,1’-biphenyl

Comparison: N,N’-Di(1-naphthyl)-4,4’-benzidine stands out due to its superior thermal stability and charge transport properties compared to similar compounds. While other compounds may offer comparable electronic properties, N,N’-Di(1-naphthyl)-4,4’-benzidine’s unique structure provides enhanced performance in high-temperature applications and greater efficiency in charge transport .

Properties

IUPAC Name

N-[4-[4-(naphthalen-1-ylamino)phenyl]phenyl]naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N2/c1-3-11-29-25(7-1)9-5-13-31(29)33-27-19-15-23(16-20-27)24-17-21-28(22-18-24)34-32-14-6-10-26-8-2-4-12-30(26)32/h1-22,33-34H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDXPEWZZGNIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=CC=C(C=C3)C4=CC=C(C=C4)NC5=CC=CC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596869
Record name N~4~,N~4'~-Di(naphthalen-1-yl)[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152670-41-2
Record name N~4~,N~4'~-Di(naphthalen-1-yl)[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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